molecular formula C19H17N3O4S3 B2890740 (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide CAS No. 864977-45-7

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide

Cat. No. B2890740
CAS RN: 864977-45-7
M. Wt: 447.54
InChI Key: VCYKCTRVRTZVMZ-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H17N3O4S3 and its molecular weight is 447.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Research has shown that certain sulfonamide derivatives exhibit strong inhibitory properties against carbonic anhydrase (CA), an enzyme involved in many physiological processes. Metal complexes of N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxamide, a compound with structural similarities, have been synthesized and shown to be potent inhibitors of human carbonic anhydrase isoenzymes hCA-I and hCA-II. These compounds demonstrated more potent inhibitory effects compared to acetazolamide, a well-known CA inhibitor, indicating their potential in therapeutic applications related to disorders involving carbonic anhydrase (Nurgün Büyükkıdan et al., 2013).

Drug Discovery Building Blocks

In drug discovery, the versatility of benzo[d]thiazole and its derivatives as building blocks is well documented. An elegant synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, showcasing their utility in exploring chemical spaces around molecules for target ligand development. These building blocks can be substituted at multiple positions, offering a wide range of possibilities for the creation of novel compounds with desired bioactivities (Martina Durcik et al., 2020).

Antimalarial and Potential COVID-19 Applications

A study on the reactivity of N-(phenylsulfonyl)acetamide derivatives towards nitrogen nucleophiles resulted in the synthesis of compounds with antimalarial activity. These derivatives were also evaluated for their potential as COVID-19 drugs through computational calculations and molecular docking studies. The research highlights the dual utility of such compounds in addressing global health challenges, demonstrating the flexibility of sulfonamide derivatives in drug design (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S3/c1-26-8-7-22-15-6-4-13(29(2,24)25)10-17(15)28-19(22)21-18(23)12-3-5-14-16(9-12)27-11-20-14/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKCTRVRTZVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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